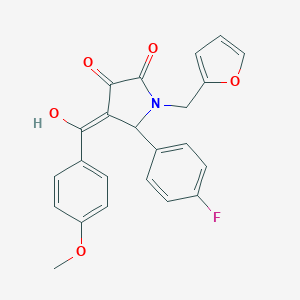![molecular formula C21H24N2O3 B266901 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, commonly known as CB1 receptor antagonist, is a chemical compound that is used in scientific research to study the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptor antagonists, like N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, have been shown to be effective in treating various medical conditions, such as obesity, diabetes, and addiction.
Mecanismo De Acción
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide works by blocking the CB1 receptors in the endocannabinoid system. CB1 receptors are responsible for regulating various physiological processes, including appetite, pain sensation, mood, and memory. By blocking these receptors, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide can help regulate these processes and treat various medical conditions.
Biochemical and Physiological Effects
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide has several biochemical and physiological effects. It has been shown to reduce food intake and body weight in obese individuals. It has also been shown to improve glucose tolerance and insulin sensitivity in individuals with type 2 diabetes. Additionally, it has been shown to reduce drug-seeking behavior in individuals with addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide has several advantages for lab experiments. It is a selective CB1 receptor antagonist, which means it only targets the CB1 receptors in the endocannabinoid system. This allows for more precise targeting of the endocannabinoid system and reduces the risk of off-target effects. Additionally, it has been shown to have a long half-life, which allows for longer experiments.
One limitation of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide is that it is not water-soluble, which can make it difficult to administer in some lab experiments. Additionally, it has been shown to have some adverse effects, such as increased liver enzymes and gastrointestinal distress.
Direcciones Futuras
There are several future directions for the use of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide in scientific research. One direction is to study its effects on other medical conditions, such as anxiety and depression. Another direction is to study its effects on the endocannabinoid system in different tissues and organs. Additionally, there is a need for more research on the long-term effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide on the endocannabinoid system and overall health.
Métodos De Síntesis
The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide involves several steps. The first step involves the reaction of 3-nitrobenzoic acid with cyclohexylamine to form 3-(cyclohexylamino)benzoic acid. The second step involves the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The third step involves the reaction of the amino group with N-methyl-2-bromoacetamide to form N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide is used in scientific research to study the endocannabinoid system. The endocannabinoid system plays a critical role in regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptor antagonists, like N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, have been shown to be effective in treating various medical conditions, such as obesity, diabetes, and addiction.
Propiedades
Nombre del producto |
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-[3-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-13-6-5-12-18(19)21(25)23-17-11-7-8-15(14-17)20(24)22-16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10H2,1H3,(H,22,24)(H,23,25) |
Clave InChI |
CDPMTICHIBYILH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)

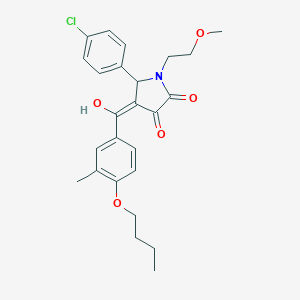

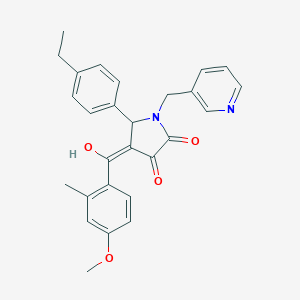
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)
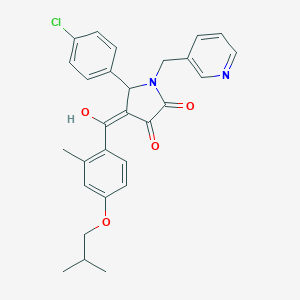
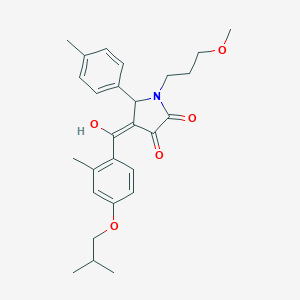

![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)

